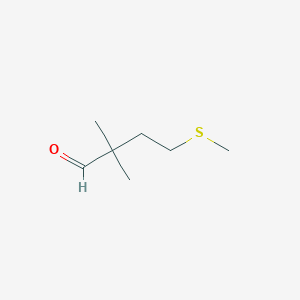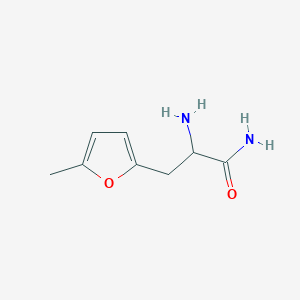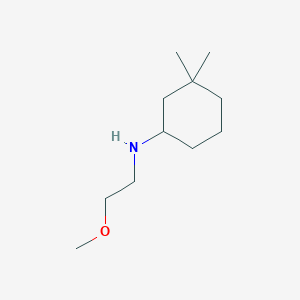
N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a methoxyethyl group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylcyclohexanone with 2-methoxyethylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product while minimizing the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide, various electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-p-nitroaniline: Similar in structure but contains a nitro group, which imparts different chemical and biological properties.
N-(2-acetoxyethyl)-p-nitroaniline: Another related compound with an acetoxy group, used as a stabilizer in various applications.
Uniqueness
N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in certain contexts.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-11(2)6-4-5-10(9-11)12-7-8-13-3/h10,12H,4-9H2,1-3H3 |
InChI Key |
QSCINOIRWGWHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[(2-iodophenyl)amino]propan-2-ol](/img/structure/B13272752.png)
amine](/img/structure/B13272758.png)
![1-{2-Azabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13272777.png)

amine](/img/structure/B13272788.png)
![Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate](/img/structure/B13272791.png)
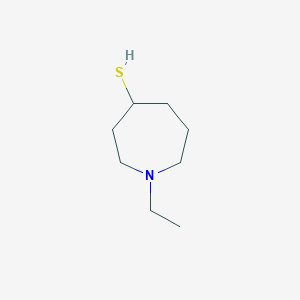
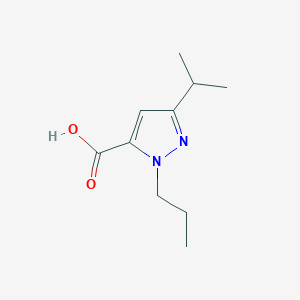
![1-{[1-(Pyridin-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13272801.png)

amine](/img/structure/B13272808.png)
